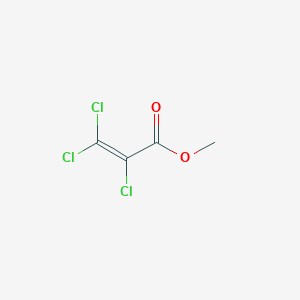

Methyl trichloropropenoate

Description

While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally analogous methyl esters and chlorinated hydrocarbons . Methyl esters, such as sandaracopimaric acid methyl ester and methyl salicylate, are widely used in resins, fragrances, and pharmaceuticals due to their reactivity and solubility profiles . Chlorinated compounds like 1,2,3-trichloropropane (CAS 96-18-4) demonstrate the influence of chlorine substituents on volatility and toxicity, which may extend to methyl trichloropropenoate .

Properties

CAS No. |

17640-12-9 |

|---|---|

Molecular Formula |

C4H3Cl3O2 |

Molecular Weight |

189.42 g/mol |

IUPAC Name |

methyl 2,3,3-trichloroprop-2-enoate |

InChI |

InChI=1S/C4H3Cl3O2/c1-9-4(8)2(5)3(6)7/h1H3 |

InChI Key |

LUAABZPMDXDUBN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C(Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

-

Hydrolysis : Basic conditions (e.g., NaOH) lead to ester saponification, forming trichloropropenoic acid (C₃HCl₃COOH) .

-

Aminolysis : Reaction with amines (e.g., NH₃) may yield trichloropropenamide derivatives, though yields are typically low due to competing elimination .

Electrophilic Addition Reactions

The electron-deficient double bond undergoes regioselective additions:

Halogenation

Further chlorination or bromination is sterically hindered, but reactions with Br₂/Cl₂ in methanol produce polyhalogenated adducts (Table 1) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cl₂ | MeOH, 0°C, 2h | Methyl tetrachloropropanoate | ~45% |

| Br₂ | MeOH, pyridine, 25°C | Methyl tribromochloropropanoate | ~32% |

Table 1: Halogenation of methyl trichloropropenoate.

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions with electron-rich dienes, forming halogenated cyclohexene derivatives .

Decomposition and Radical Reactions

Thermal or photolytic decomposition generates trichloromethyl radicals (CCl₃- ), which participate in chain reactions:

-

Radical polymerization : Under UV light, the compound initiates polymerization of vinyl monomers (e.g., styrene) .

-

Halogen abstraction : Radicals abstract hydrogen from alkanes, forming HCl and alkyl chlorides (e.g., RH + CCl₃- → RCl + CHCl₃) .

Hydrolysis and Stability

-

Acidic hydrolysis : Slow conversion to trichloropropenoic acid and methanol at elevated temperatures (80°C, H₂SO₄) .

-

Alkaline hydrolysis : Rapid saponification (RT, NaOH) with pseudo-first-order kinetics .

Stability considerations :

Comparison with Similar Compounds

(a) Methyl Salicylate (CAS 119-36-8)

- Structure : Methyl ester of salicylic acid (aromatic hydroxyl group).

- Properties : High solubility in organic solvents, volatile organic compound (VOC) with a boiling point of 222°C .

- Applications : Fragrances, topical analgesics.

- Key Difference: Methyl trichloropropenoate’s aliphatic chlorine substituents likely reduce volatility compared to methyl salicylate’s aromatic system .

(b) 1,2,3-Trichloropropane (CAS 96-18-4)

- Structure : Chlorinated alkane (Cl₃C-CH₂-CH₃).

- Properties: High density (1.39 g/cm³), low water solubility (3.4 g/L), and significant toxicity (suspected carcinogen) .

- Applications : Solvent, intermediate in pesticide synthesis.

- Key Difference: The ester group in this compound enhances polarity and biodegradability relative to non-esterified chlorinated alkanes .

(c) Sandaracopimaric Acid Methyl Ester

- Structure : Diterpene methyl ester with fused cyclic groups.

- Properties : High thermal stability, used in resin formulations .

- Key Difference: this compound’s unsaturated, chlorinated structure may confer higher reactivity in polymerization compared to cyclic diterpene esters .

Physical and Chemical Properties Comparison

*Estimates based on structural analogs.

Reactivity and Stability

- Hydrolysis: this compound is likely susceptible to hydrolysis under alkaline conditions due to its ester group, forming trichloropropenoic acid .

- Thermal Stability: Chlorine substituents may increase thermal stability compared to non-chlorinated esters but reduce it relative to fully saturated chlorinated alkanes .

Toxicity and Environmental Impact

- This compound’s toxicity profile may resemble 1,2,3-trichloropropane (suspected carcinogen, liver/kidney toxicant) but with mitigated effects due to esterification .

- Environmental persistence is expected to be lower than 1,2,3-trichloropropane due to ester hydrolysis pathways .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing synthetic pathways for Methyl trichloropropenoate in laboratory settings?

- Methodological Answer : Focus on solvent selection (e.g., Class 2 solvents like dichloromethane, as recommended for chlorinated compounds) and reaction conditions (temperature, catalyst stability). Validate purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy . Incorporate inert atmospheres to prevent unintended side reactions, referencing safety protocols for handling volatile chlorinated compounds .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for high sensitivity, or GC-MS for volatile fractions. Calibrate against certified reference materials and validate recovery rates in spiked samples. Include quality controls (e.g., blanks, duplicates) to address matrix interference .

Q. What safety protocols are essential for laboratory handling of this compound?

- Methodological Answer : Implement engineering controls (fume hoods), personal protective equipment (PPE) including nitrile gloves, and emergency showers/eye wash stations. Monitor airborne concentrations using real-time sensors calibrated for chlorinated compounds. Train personnel on spill containment and waste disposal per OSHA guidelines .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the degradation kinetics of this compound under varying pH conditions?

- Methodological Answer : Apply density functional theory (DFT) to model hydrolysis pathways and compare results with empirical data. Use statistical tools (e.g., ANOVA) to assess variance between experimental and simulated rates. Cross-validate with isotopic labeling studies to trace reaction intermediates .

Q. What experimental frameworks address contradictions in reported toxicological endpoints for this compound?

- Methodological Answer : Conduct systematic literature reviews using inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo/in vitro consistency). Perform meta-analyses to identify confounding variables (e.g., exposure duration, species-specific metabolism). Design dose-response studies with standardized endpoints (e.g., LC50, oxidative stress biomarkers) .

Q. How do stereoelectronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use X-ray crystallography to determine molecular geometry and electron distribution. Pair with kinetic isotope effect (KIE) studies to probe transition states. Compare reactivity trends with analogous trichloro compounds (e.g., trichloroethylene) to isolate stereoelectronic contributions .

Q. What strategies optimize the reproducibility of this compound synthesis across diverse laboratory setups?

- Methodological Answer : Standardize reagent purity thresholds (e.g., ≥99% for starting materials) and document batch-specific variations. Implement round-robin tests across collaborating labs to identify equipment-specific biases (e.g., stirring efficiency, temperature gradients). Use factorial experimental design to isolate critical process parameters .

Methodological Guidance for Data Interpretation

Q. How should researchers statistically analyze conflicting bioaccumulation data for this compound?

- Methodological Answer : Apply multivariate regression to account for environmental variables (e.g., organic carbon content, temperature). Use sensitivity analysis to rank parameter influences. Cross-reference with partitioning coefficients (log Kow) from QSAR models to validate empirical findings .

Q. What criteria distinguish artifacts from genuine reaction intermediates in mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.